molecular formula C13H17NO2S B515077 2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol

Katalognummer: B515077
Molekulargewicht: 251.35g/mol
InChI-Schlüssel: OITQNBLXSYVVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield various substituted benzothiophene derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability

Wirkmechanismus

The mechanism of action of 2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar benzothiophene core and have applications in antimicrobial and antitumor research.

  • Benzothieno3,2-bbenzothiophene-based dyes : These compounds are used in high-mobility organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .

Uniqueness

2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C13H17NO2S

Molekulargewicht

251.35g/mol

IUPAC-Name

2-[1-benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H17NO2S/c15-7-5-14(6-8-16)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2

InChI-Schlüssel

OITQNBLXSYVVRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.